molecular formula C24H16Cl4N2OS B2683628 1-(4-Chlorophenyl)-2-[4-(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]imidazol-1-yl]ethanone CAS No. 477846-78-9

1-(4-Chlorophenyl)-2-[4-(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]imidazol-1-yl]ethanone

Cat. No.: B2683628
CAS No.: 477846-78-9
M. Wt: 522.27
InChI Key: QEULWRJQUSZFNL-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-[4-(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]imidazol-1-yl]ethanone is a complex organic compound characterized by the presence of multiple chlorophenyl groups and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-[4-(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]imidazol-1-yl]ethanone typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzaldehyde with 3,4-dichlorobenzyl mercaptan to form an intermediate, which is then reacted with imidazole derivatives under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-[4-(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]imidazol-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where halogens are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-Chlorophenyl)-2-[4-(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]imidazol-1-yl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-[4-(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]imidazol-1-yl]ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors on cell surfaces, modulating signal transduction pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)ethanone: A simpler analog with fewer chlorophenyl groups.

    1-(4-Chlorophenyl)-2-(4-chlorophenyl)ethanone: Lacks the imidazole ring and additional chlorophenyl group.

    1-(4-Chlorophenyl)-2-(3,4-dichlorophenyl)ethanone: Similar structure but without the imidazole ring.

Uniqueness

1-(4-Chlorophenyl)-2-[4-(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]imidazol-1-yl]ethanone is unique due to its complex structure, which includes multiple chlorophenyl groups and an imidazole ring

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[4-(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]imidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Cl4N2OS/c25-18-6-2-16(3-7-18)22-12-30(13-23(31)17-4-8-19(26)9-5-17)24(29-22)32-14-15-1-10-20(27)21(28)11-15/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEULWRJQUSZFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN(C(=N2)SCC3=CC(=C(C=C3)Cl)Cl)CC(=O)C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Cl4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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